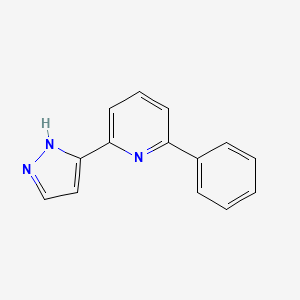
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group at the 2-position and a pyrazolyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylpyridine with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of catalysts such as palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-6-(1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: Lacks the pyrazole ring, making it less versatile in certain applications.
6-(1H-Pyrazol-5-yl)pyridine: Lacks the phenyl group, which can affect its chemical reactivity and applications.
2-Phenyl-3-(1H-pyrazol-5-yl)pyridine: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness
2-Phenyl-6-(1H-pyrazol-5-yl)pyridine is unique due to the presence of both phenyl and pyrazole groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
922164-00-9 |
|---|---|
Molekularformel |
C14H11N3 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
2-phenyl-6-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-5-11(6-3-1)12-7-4-8-13(16-12)14-9-10-15-17-14/h1-10H,(H,15,17) |
InChI-Schlüssel |
NGQAGKXOCBPMNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)

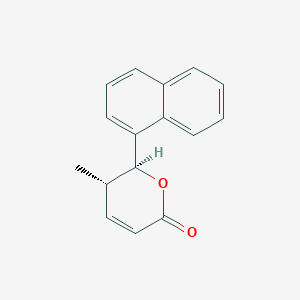
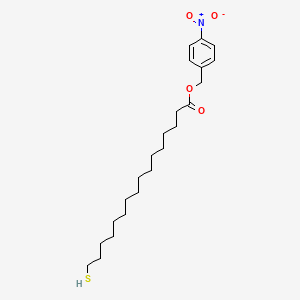

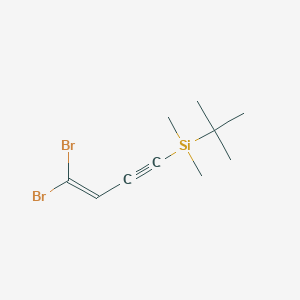
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
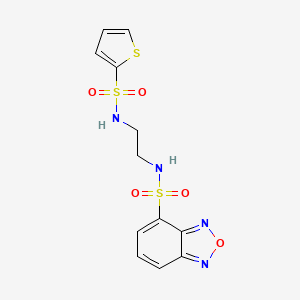
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)
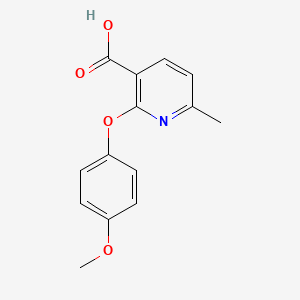

![2-(Diphenylmethyl)-2,5-diazaspiro[3.5]non-7-ene](/img/structure/B12615849.png)
